molecular formula C11H16N2O B12908734 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one

4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B12908734
M. Wt: 192.26 g/mol
InChI Key: VOTCKFJLBYEIPW-YFHOEESVSA-N
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Description

4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound with a unique structure that combines a cyclohexylmethylene group with a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then subjected to cyclization in the presence of an acid catalyst to yield the desired pyrazolone derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: 4-(Cyclohexylmethylene)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific combination of a cyclohexylmethylene group with a pyrazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(4Z)-4-(cyclohexylmethylidene)-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C11H16N2O/c1-8-10(11(14)13-12-8)7-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14)/b10-7-

InChI Key

VOTCKFJLBYEIPW-YFHOEESVSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\C2CCCCC2

Canonical SMILES

CC1=NNC(=O)C1=CC2CCCCC2

Origin of Product

United States

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